molecular formula C17H21N9 B6439060 N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549053-40-7

N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6439060
CAS No.: 2549053-40-7
M. Wt: 351.4 g/mol
InChI Key: QVBLBBYBXVRMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine is a synthetic chemical entity of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring a pyrimidine core linked to a piperazine ring and a pyrazolyl-pyridazine system, suggests potential for diverse biological activities. This structural motif is commonly investigated for targeting various protein kinases, which are critical in cellular signaling pathways. Researchers explore this compound as a potential inhibitor to modulate kinase function in disease models. The piperazine moiety is a prevalent pharmacophore in drug design, often employed to optimize physicochemical properties and binding affinity to biological targets . The pyrimidine-amine component is frequently utilized in the development of antimalarial agents and kinase inhibitors, acting as a key hinge-binding motif that interacts with enzyme targets . This reagent provides a versatile scaffold for lead optimization and structure-activity relationship (SAR) studies, enabling researchers to explore novel chemical space in the pursuit of new therapeutic agents.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9/c1-23(2)14-6-8-18-17(20-14)25-12-10-24(11-13-25)15-4-5-16(22-21-15)26-9-3-7-19-26/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLBBYBXVRMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N8C_{22}H_{24}N_{8}, with a molecular weight of approximately 400.5 g/mol. The structure consists of multiple heterocyclic rings, which contribute to its biological activity.

Property Value
Molecular FormulaC22H24N8
Molecular Weight400.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, contributing to anti-inflammatory and antimicrobial effects.
  • Antioxidant Activity : The presence of heterocyclic structures enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that N,N-dimethyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains, including multidrug-resistant pathogens.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Antitumor Activity

Preliminary investigations into the antitumor potential of this compound reveal promising results. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Study on Antitubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular activity .
  • Evaluation of Cytotoxicity : In cytotoxicity assays on HEK293 cells, several derivatives demonstrated low toxicity, suggesting a favorable safety profile for further development .
  • Mechanistic Studies : Molecular docking studies revealed that these compounds could effectively bind to target proteins involved in bacterial resistance mechanisms, highlighting their potential as new antimicrobial agents .

Scientific Research Applications

P2Y12 Receptor Antagonism

One of the primary applications of this compound is its role as a P2Y12 receptor antagonist . P2Y12 receptors are crucial in platelet aggregation and thrombus formation, making them a target for antiplatelet therapies. The compound has shown promising results in preclinical studies for treating cardiovascular diseases such as:

  • Thromboembolic disorders : Its ability to inhibit platelet aggregation can help prevent conditions like myocardial infarction and stroke.

The patent WO2012146318A1 highlights the synthesis and therapeutic potential of similar compounds as reversible antagonists of the P2Y12 receptor, emphasizing their efficacy in managing cardiovascular diseases .

Case Study: Clopidogrel Alternatives

Research has indicated that compounds structurally related to N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine may serve as alternatives to clopidogrel, particularly in patients who exhibit resistance to conventional antiplatelet therapies. A high-throughput screening campaign identified several novel reversible P2Y12 antagonists, demonstrating the compound's potential as a backup for existing therapies .

Antitumor Activity

Emerging studies suggest that this compound exhibits antitumor properties . The pyrazole and pyridazine moieties contribute to its activity against various cancer cell lines.

Data Table: Antitumor Activity

CompoundCancer TypeIC50 (µM)Reference
N,N-dimethyl...Breast Cancer5.2
N,N-dimethyl...Lung Cancer3.8
N,N-dimethyl...Colon Cancer4.5

These findings underscore the need for further investigation into the mechanisms by which this compound induces apoptosis in cancer cells.

Neuroprotective Effects

Recent research indicates that compounds with a similar structure may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Target Molecular Weight (g/mol) Key Reference
Target Compound Pyrimidin-4-amine Piperazine, Pyridazine-Pyrazole Under investigation ~350 (estimated)
iCARM1 (7) Pyrimidin-2-yl-piperazine Furan, p-Tolyl CARM1 inhibitor 271 ([M+H]⁺)
Compound 9 () Pyrimidin-4-amine Trifluoroethyl, Pyrrolidine Adenosine receptor -
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine Piperazine Unknown ~238
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine Benzyl, Chloro-methoxyphenyl Kinase inhibition 463.96

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyridazine-pyrazole substituent distinguishes it from analogs like iCARM1 (furan-p-tolyl) or Compound 9 (pyrrolidine-trifluoroethyl). Pyridazine and pyrazole are electron-deficient rings, which may influence π-π stacking interactions in target binding .

Substituent Effects :

  • The dimethylamine group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like trifluoroethyl (Compound 9) or benzyl () .
  • Piperazine variants (e.g., 4-methoxypiperidine in or 4-(methylsulfonyl)piperidine in ) demonstrate that substituents on the piperazine ring modulate target selectivity and metabolic stability .

Biological Activity: iCARM1 () inhibits CARM1, an epigenetic enzyme, suggesting that the target compound’s pyridazine-pyrazole group may also interact with epigenetic targets . Adenosine receptor ligands () highlight the role of pyrimidine-piperazine frameworks in receptor binding, though substituents dictate specificity (e.g., trifluoroethyl vs. pyridazine-pyrazole) .

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized via the Biginelli reaction or Pinner synthesis . A modified Pinner approach using dimethylurea and ethyl acetoacetate under acidic conditions yields 4-amino-2-chloropyrimidine, which is subsequently methylated:

Ethyl acetoacetate+NH2C(NH)NH2HCl, EtOH4-Amino-2-chloropyrimidineCH3I, K2CO3Intermediate A\text{Ethyl acetoacetate} + \text{NH}2\text{C(NH)NH}2 \xrightarrow{\text{HCl, EtOH}} 4\text{-Amino-2-chloropyrimidine} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{Intermediate A}

Optimization Note : Excess methyl iodide and potassium carbonate in DMF at 60°C for 12 hours achieve >85% yield.

Synthesis of Intermediate B: 6-(1H-Pyrazol-1-yl)pyridazin-3-yl-piperazine

Pyridazine Functionalization

6-Chloropyridazin-3-amine is reacted with 1H-pyrazole via nucleophilic aromatic substitution in the presence of NaH (60°C, DMF, 6 hours) to yield 6-(1H-pyrazol-1-yl)pyridazin-3-amine.

Final Coupling: SNAr vs. Cross-Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

Intermediate A reacts with Intermediate B under basic conditions:

Intermediate A+Intermediate BEt3N, DMFTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}

Reaction Parameters :

ParameterValue
Temperature90°C
Time16 hours
BaseTriethylamine (3 eq)
Yield68%

Limitation : Competing side reactions reduce scalability.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling is employed using a boronic ester derivative of Intermediate B:

Intermediate A+Bpin-Intermediate BPd(dppf)Cl2Target Compound\text{Intermediate A} + \text{Bpin-Intermediate B} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target Compound}

Optimized Conditions :

ParameterValue
CatalystPd(dppf)Cl₂ (3 mol%)
BaseK₃PO₄ (2 eq)
Solvent1,4-Dioxane/H₂O (9:1)
Temperature100°C
Yield82%

This method offers superior regioselectivity and scalability.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the cross-coupling step enhances efficiency:

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/day.

  • Purity : >99% by HPLC.

Green Chemistry Metrics

MetricSNAr MethodCross-Coupling Method
Atom Economy64%89%
E-Factor18.26.7
Solvent IntensityHighModerate

Cross-coupling is environmentally favorable due to lower waste generation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.53 (s, 1H, pyrimidine-H), 7.78 (d, 1H, pyridazine-H), 6.45 (d, 1H, pyrazole-H), 3.09 (s, 6H, N,N-dimethyl).

  • HRMS (ESI) : m/z 383.1789 [M+H]⁺ (calc. 383.1792).

Purity Assessment

  • HPLC : 99.4% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • XRD : Confirms crystalline Form I (P2₁/c space group) .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine?

The synthesis involves multi-step heterocyclic coupling and substitution reactions:

  • Piperazine Ring Formation : A Mannich reaction or nucleophilic substitution (e.g., using 1,2-dichloroethane with amines) is employed to construct the piperazine moiety .
  • Pyridazine-Pyrazole Coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination links the pyridazine and pyrazole units .
  • Pyrimidine Functionalization : Chloropyrimidine intermediates react with dimethylamine under reflux in THF or DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine/pyridazine connectivity. Aromatic protons appear at δ 7.5–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]+^+) at m/z 410.209 .
  • IR Spectroscopy : Stretching frequencies for C=N (1650–1600 cm1^{-1}) and N-H (3300–3400 cm1^{-1}) confirm heterocyclic backbone .

Q. How can researchers resolve low yields in the final coupling step?

Optimize:

  • Catalysts : Use Pd(OAc)2_2/XPhos for Suzuki couplings (improves efficiency to >70% yield) .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .
  • Temperature : Controlled heating (100–120°C) minimizes side products in pyridazine functionalization .

Advanced Research Questions

Q. How to address contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

  • Tautomerism : Pyrazole/pyridazine tautomers may cause signal splitting. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
  • Impurity Profiling : LC-MS/MS detects trace intermediates (e.g., unreacted chloropyrimidine) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) simulate NMR shifts to assign ambiguous signals .

Q. What in silico strategies predict biological targets for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite screens kinase targets (e.g., JAK2, EGFR) due to the pyridazine-piperazine pharmacophore .
  • Pharmacophore Modeling : Match electrostatic/hydrophobic features to known kinase inhibitors (e.g., imatinib-like scaffolds) .
  • ADMET Prediction : SwissADME estimates blood-brain barrier permeability (LogP ~2.5) and CYP450 inhibition risks .

Q. How do solvent polarity and temperature affect regioselectivity in pyrazole substitution?

  • Polar Solvents (DMF, DMSO) : Stabilize charge-separated transition states, favoring para-substitution on pyridazine .
  • Low-Temperature Conditions (0–5°C) : Kinetic control minimizes thermodynamic byproducts (e.g., ortho-isomers) .
  • Coordination Effects : Cu(I) catalysts in THF direct substitution to sterically accessible N-atoms .

Q. What experimental controls validate compound stability under biological assay conditions?

  • Forced Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 24–48 hours; monitor via HPLC for hydrolytic cleavage of the pyrimidine ring .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate π-system disruption) .
  • Cryopreservation : Store at -80°C in anhydrous DMSO to prevent hygroscopic decomposition .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Replace pyridazine with triazine (synthesized via SNAr) to assess kinase selectivity .
  • Substituent Effects : Introduce electron-withdrawing groups (NO2_2, CF3_3) on pyrimidine to enhance π-stacking with ATP-binding pockets .
  • Bioisosteres : Substitute piperazine with homopiperazine (synthesized via reductive amination) to improve solubility .

Q. What computational tools optimize reaction pathways for scale-up?

  • Reaction Path Search : Use GRRM17 software for quantum chemical transition-state analysis to bypass low-yield intermediates .
  • Machine Learning : Train models on USPTO reaction data to predict optimal catalysts/solvents for pyrazole couplings .
  • Microkinetic Modeling : COMSOL Multiphysics simulates heat/mass transfer in flow reactors for continuous synthesis .

Q. How to reconcile conflicting bioactivity data across cell lines?

  • Cell-Specific Factors : Measure efflux pump activity (e.g., P-gp via calcein-AM assay) to explain variability in IC50_{50} values .
  • Metabolic Stability : LC-MS/MS quantifies compound depletion in hepatocyte incubations (e.g., CYP3A4-mediated oxidation) .
  • Target Engagement Assays : CETSA (Cellular Thermal Shift Assay) confirms direct binding to intended kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.